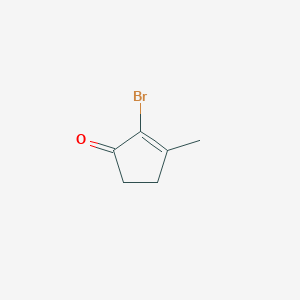

2-Bromo-3-methyl-2-cyclopenten-1-one

Vue d'ensemble

Description

“2-Bromo-3-methyl-2-cyclopenten-1-one” is an organic compound with the molecular formula C6H7BrO . It is a yellowish solid with a melting point of 53-54°C.

Synthesis Analysis

The synthesis of “2-Bromo-3-methyl-2-cyclopenten-1-one” involves a two-stage process . The first stage involves the epoxidation of 3-Methyl-2-cyclopenten-1-one with 3,3-dimethyldioxirane in acetone at 20°C for 8 hours. The second stage involves bromination with Amberlyst 15 and sodium bromide in acetone at 20°C for 12 hours .Molecular Structure Analysis

The molecular structure of “2-Bromo-3-methyl-2-cyclopenten-1-one” consists of a five-membered ring with a bromine atom and a methyl group attached to the second carbon atom and a ketone group attached to the first carbon atom .Chemical Reactions Analysis

As an enone, “2-Bromo-3-methyl-2-cyclopenten-1-one” undergoes the typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction . It also functions as an excellent dienophile in the Diels–Alder reaction, reacting with a wide variety of dienes .Physical And Chemical Properties Analysis

“2-Bromo-3-methyl-2-cyclopenten-1-one” has a density of 1.6±0.1 g/cm3, a boiling point of 225.7±39.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.2±3.0 kJ/mol and a flash point of 101.4±14.4 °C .Applications De Recherche Scientifique

Enantiomeric Synthesis

- Synthesis of Enantiomerically Pure Compounds : Researchers synthesized enantiomerically pure (R)- and (S)-3-methyl-2-cyclopenten-1-ol from 3-methyl-2-cyclopentenone, using 2-bromo-3-methyl-2-cyclopenten-1-one as an intermediate. This process highlights the compound's role in producing high-purity chiral molecules (Zhou, Clercq, & Gawroński, 1995).

Organic Synthesis and Reactions

- Synthesis of Cyclopentene Derivatives : The compound is used in the synthesis of various cyclopentene derivatives, demonstrating its versatility in organic synthesis. This includes the preparation of methyl 5-hydroxy-2-methyl-3-oxo-1-cyclopentene carboxylate and related compounds (Finch & Schlittler, 1968).

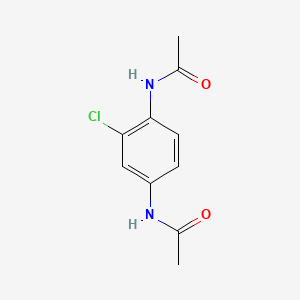

- Bromination Studies : A study on the bromination of 2,3-diarylcyclopent-2-en-1-ones revealed the compound's potential in introducing bromine atoms into various positions of the cyclopentene structure, thereby aiding in the synthesis of bromo-substituted cyclopentenones (Shirinian et al., 2012).

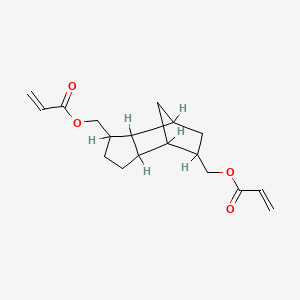

Polymerization and Material Science

- Polymerization of Cyclic Monomers : The compound has been used in the polymerization of cyclic monomers, indicating its utility in material science and polymer chemistry. This includes the radical homopolymerization of certain derivatives leading to polymers with specific properties (Moszner et al., 2003).

Chemical Kinetics and Spectroscopy

- Study of Chemical Reactions and Conformations : The compound has been studied in various chemical reactions, such as the addition reactions of benzenethiol to cyclopentenones. It has also been analyzed through microwave spectroscopy to understand its conformation and internal rotation barriers (van Axel Castelli et al., 1999; Li, 1984).

Microreaction Systems

- Application in Microreaction Systems : Its use in a high-pressure microreaction system for synthesizing 1-methyl-1-cyclopenten-3-one showcases its role in specialized chemical synthesis methods (Choe et al., 2008).

Mécanisme D'action

Mode of Action

The exact mode of action of 2-Bromo-3-methyl-2-cyclopenten-1-one is currently unknown . It is synthesized through the bromination of 3-methylcyclopent-2-enone using n-bromosuccinimide. This suggests that it may interact with its targets through a bromination mechanism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. It is generally recommended to store such compounds in a cool, dry place away from heat and open flames .

Propriétés

IUPAC Name |

2-bromo-3-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO/c1-4-2-3-5(8)6(4)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQAQVMJIDGQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403283 | |

| Record name | 2-Bromo-3-methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80963-36-6 | |

| Record name | 2-Bromo-3-methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

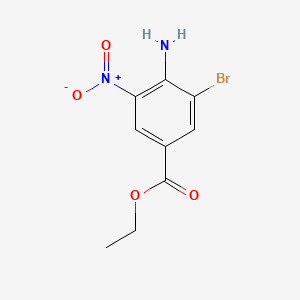

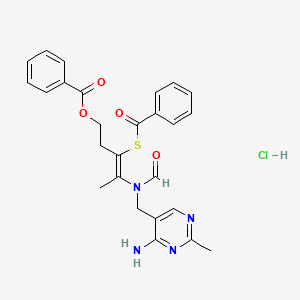

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)